molecular formula C9H16O2 B13496876 Ethyl 3-methyl-2-methylidenepentanoate

Ethyl 3-methyl-2-methylidenepentanoate

Cat. No.: B13496876
M. Wt: 156.22 g/mol
InChI Key: QGAJWFKMFJHXSA-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2-methylidenepentanoate is an organic compound with a branched structure It is an ester, which means it is derived from an acid (in this case, a carboxylic acid) in which at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-methylidenepentanoate can be synthesized through several methods. One common approach involves the esterification of 3-methyl-2-methylidenepentanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-methylidenepentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or other functionalized compounds.

Scientific Research Applications

Ethyl 3-methyl-2-methylidenepentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-methylidenepentanoate depends on its specific application. In general, the compound interacts with molecular targets through its ester functional group, which can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Ethyl 3-methyl-2-methylidenepentanoate can be compared with other similar esters, such as:

    Ethyl acetate: A simple ester with a similar functional group but a different structure.

    Mthis compound: A closely related compound with a methyl group instead of an ethyl group.

    Propyl 3-methyl-2-methylidenepentanoate: Another related ester with a propyl group.

The uniqueness of this compound lies in its specific branching and functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 3-methyl-2-methylidenepentanoate

InChI

InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h7H,4-6H2,1-3H3

InChI Key

QGAJWFKMFJHXSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C)C(=O)OCC

Origin of Product

United States

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